molecular formula C19H16BrNO2 B4843938 3-[1-(3-bromophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid

3-[1-(3-bromophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid

Cat. No. B4843938
M. Wt: 370.2 g/mol
InChI Key: LWSFZCLSZJHKSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(3-bromophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid, also known as BRPP, is a chemical compound that belongs to the family of pyrrole derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications. BRPP is synthesized using a multi-step process, which involves the use of various reagents and solvents. The synthesis method is crucial to obtain a pure and highly stable form of BRPP.

Mechanism of Action

The mechanism of action of 3-[1-(3-bromophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth, viral replication, and inflammation. 3-[1-(3-bromophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has been shown to inhibit the activity of the PI3K/Akt signaling pathway, which is involved in cancer cell growth and survival. It has also been shown to inhibit the activity of the HCV NS3 protease, which is essential for viral replication. Additionally, 3-[1-(3-bromophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases.
Biochemical and Physiological Effects:
3-[1-(3-bromophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has been shown to possess various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest. Additionally, 3-[1-(3-bromophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has been shown to inhibit the replication of the hepatitis C virus by inhibiting the activity of the NS3 protease. Moreover, 3-[1-(3-bromophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has been shown to possess anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases.

Advantages and Limitations for Lab Experiments

3-[1-(3-bromophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has various advantages and limitations for lab experiments. One of the advantages is that it is a highly stable compound, which makes it suitable for long-term storage and use in experiments. Additionally, 3-[1-(3-bromophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid is a relatively easy compound to synthesize, which makes it readily available for research purposes. However, one of the limitations of 3-[1-(3-bromophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid is that it has low solubility in water, which can make it challenging to use in aqueous solutions. Moreover, the mechanism of action of 3-[1-(3-bromophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are various future directions for the study of 3-[1-(3-bromophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid. One of the future directions is to study its potential therapeutic applications in other diseases, such as neurological disorders. Additionally, future studies can focus on understanding the mechanism of action of 3-[1-(3-bromophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid in more detail. Moreover, future studies can focus on developing more efficient and cost-effective synthesis methods for 3-[1-(3-bromophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid. Furthermore, future studies can focus on developing derivatives of 3-[1-(3-bromophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid with improved pharmacological properties.

Scientific Research Applications

3-[1-(3-bromophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has gained significant attention in the scientific community due to its potential therapeutic applications. It has been studied for its anticancer, antiviral, and anti-inflammatory properties. 3-[1-(3-bromophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been studied for its antiviral properties against the hepatitis C virus. Additionally, 3-[1-(3-bromophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has been shown to possess anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases.

properties

IUPAC Name

3-[1-(3-bromophenyl)-5-phenylpyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO2/c20-15-7-4-8-17(13-15)21-16(10-12-19(22)23)9-11-18(21)14-5-2-1-3-6-14/h1-9,11,13H,10,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSFZCLSZJHKSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(N2C3=CC(=CC=C3)Br)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(3-bromophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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